Saponarin

Description

Saponarin has been reported in Hordeum vulgare, Passiflora ambigua, and other organisms with data available.

structure in first source

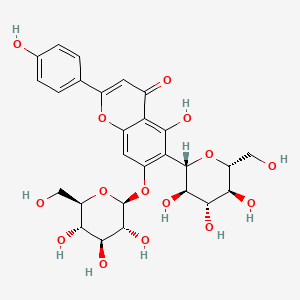

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O15/c28-7-15-19(32)22(35)24(37)26(40-15)18-14(41-27-25(38)23(36)20(33)16(8-29)42-27)6-13-17(21(18)34)11(31)5-12(39-13)9-1-3-10(30)4-2-9/h1-6,15-16,19-20,22-30,32-38H,7-8H2/t15-,16-,19-,20-,22+,23+,24-,25-,26+,27-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUVPEBGCAVWID-KETMJRJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174201 |

Source

|

| Record name | Saponarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20310-89-8 |

Source

|

| Record name | Saponarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20310-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Saponarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020310898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Saponarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAPONARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3081Z76OX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Saponarin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponarin, a flavone glucoside, has garnered significant interest within the scientific community due to its diverse pharmacological properties, including antioxidant, anti-inflammatory, and hepatoprotective effects.[1][2] This technical guide provides an in-depth overview of the natural sources, distribution within plant tissues, and biosynthetic pathway of saponarin. Furthermore, it presents detailed methodologies for the extraction, isolation, and quantification of this promising bioactive compound, intended to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development.

Natural Sources and Distribution

Saponarin is found in a variety of plant species, with its accumulation varying significantly between different plant families, genera, and even cultivars.[1][2] The distribution of saponarin is also tissue-specific, with concentrations differing in the leaves, flowers, and seeds.

Predominant Natural Sources

The most significant natural source of saponarin identified to date is barley (Hordeum vulgare L.), particularly in its young, green leaves.[2][3] This has positioned barley sprouts as a key target for the commercial extraction of saponarin.[2]

Other notable plant sources include:

-

Soapwort (Saponaria officinalis) : This plant is a well-known source of saponins, including saponarin.[4][5]

-

Jade Vine (Strongylodon macrobotrys) : Saponarin contributes to the characteristic jade color of its flowers.[4][6]

-

Passion Flowers (Passiflora sp.) : Various species within this genus have been reported to contain saponarin.[4]

-

Gypsophila species : Several species within this genus, such as Gypsophila trichotoma, are known to produce saponarin.[7][8]

-

Oats (Avena sativa) : Sprouted oats are also a source of saponarin.[9][10]

Distribution within Plant Tissues

The concentration of saponarin is not uniform throughout the plant. In barley, the highest concentrations are found in the young, developing leaves, and this content can be influenced by factors such as light exposure and developmental stage.[11][12] In Strongylodon macrobotrys, saponarin is prominently located in the flower petals.[4] For Saponaria officinalis, both the leaves and roots contain saponarin.[5]

Quantitative Analysis of Saponarin Content

The quantity of saponarin can vary considerably among different plant sources and even between cultivars of the same species. The following table summarizes the reported saponarin content in various natural sources.

| Plant Species | Cultivar/Variety | Plant Part | Saponarin Content | Reference(s) |

| Hordeum vulgare L. | Keunalbori 1 | Sprouts (15 cm) | 1701 mg/100g | [13] |

| Hordeum vulgare L. | Not specified | Young Leaves | 1142.7 ± 0.9 mg/100g | [14] |

| Hordeum vulgare L. | Kunalbori1 & Heukdahyang | Young Seedlings | Higher than hulless cultivars | [1] |

| Gypsophila trichotoma | - | Shoot Cultures | 2.26% | [7][8] |

| Hibiscus syriacus L. | Mugunghwa | Flowers | >50% of total flavonoids | [2][14] |

| Phalaenopsis hybrids | - | Fresh Flowers | Substantial amounts | [2] |

| Tinospora cordifolia Miers | - | Newly Emerged Leaves | 45.5 mg/g | [2] |

| Gentiana piasezkii | - | Not specified | 53 mg | [2] |

Biosynthesis of Saponarin

The biosynthetic pathway of saponarin has been primarily elucidated in barley. It follows the general flavonoid biosynthesis pathway, starting from the condensation of malonyl-CoA and 4-coumaroyl-CoA.

Saponarin Biosynthesis Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. scielo.br [scielo.br]

- 4. [PDF] HPLC method to assay total saponins in Ilex paraguariensis aqueous extract | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. notulaebotanicae.ro [notulaebotanicae.ro]

- 9. WO2014016374A1 - Process for the purification of saponins - Google Patents [patents.google.com]

- 10. Development of Extraction Method for Determination of Saponins in Soybean-Based Yoghurt Alternatives: Effect of Sample pH | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 14. Variation of Saponarin Content in Barley Sprouts (Hordeum vulgare L.) by Natural Light Shielding: Implication of the Importance of Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]

The Saponarin Biosynthesis Pathway in Barley: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponarin (apigenin-6-C-glucosyl-7-O-glucoside) is a flavone glycoside that accumulates to high levels in the young leaves of barley (Hordeum vulgare L.).[1] This compound and its precursors are of significant interest to the pharmaceutical and nutraceutical industries due to their diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide provides a comprehensive overview of the saponarin biosynthesis pathway in barley, detailing the core enzymes, their genetic regulation, and established experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of saponarin in barley originates from the general phenylpropanoid pathway. The core pathway involves the sequential action of three key enzymes: chalcone synthase (CHS), chalcone isomerase (CHI), and UDP-Glc:isovitexin 7-O-glucosyltransferase (OGT). While the initial and final steps are well-characterized, the enzymatic conversion of naringenin to isovitexin in barley remains an area of active research.[2][3]

The established pathway proceeds as follows:

-

Chalcone Synthase (CHS): This enzyme catalyzes the initial committed step in flavonoid biosynthesis. It facilitates the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form naringenin chalcone.[3] In barley, the gene HvCHS1 is strongly correlated with saponarin accumulation.[4]

-

Chalcone Isomerase (CHI): Following the formation of naringenin chalcone, CHI catalyzes the stereospecific intramolecular cyclization to produce (2S)-naringenin, a central precursor for various flavonoid classes.[3]

-

Conversion of Naringenin to Isovitexin: This part of the pathway in barley has not been fully elucidated.[2][3] However, based on studies in other plants such as rice, it is hypothesized to involve a two-step process:

-

Flavanone 2-hydroxylase (F2H): This enzyme likely hydroxylates naringenin to form 2-hydroxynaringenin.

-

C-glucosyltransferase (CGT): A specific CGT then catalyzes the C-glucosylation of 2-hydroxynaringenin at the 6-position to yield isovitexin (apigenin-6-C-glucoside).

-

-

UDP-Glc:isovitexin 7-O-glucosyltransferase (OGT): In the final step, the enzyme UDP-Glc:isovitexin 7-O-glucosyltransferase, encoded by the HvOGT1 gene in barley, transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of isovitexin, forming saponarin.[1][5]

Figure 1: The Saponarin Biosynthesis Pathway in Barley.

Quantitative Data

The accumulation of saponarin and the expression of its biosynthetic genes are influenced by various factors, including developmental stage and environmental conditions.

| Parameter | Cultivar/Condition | Value | Reference |

| Saponarin Content | |||

| Young barley seedlings (3 days) | High accumulation | [1] | |

| Young barley seedlings (9 days) | Reduced accumulation | [1] | |

| Hulled barley (Kunalbori1, 3 days) | ~1.8% of dry weight | [4] | |

| Hulless barley (Nulichalssal, 3 days) | ~0.8% of dry weight | [4] | |

| Gene Expression | |||

| HvCHS1 | Young barley seedlings (3 days) | Peak expression | [1] |

| HvCHI | Young barley seedlings (3 days) | Peak expression | [1] |

| HvOGT1 | Young barley seedlings (3 days) | Peak expression | [1] |

| Enzyme Activity | |||

| UDP-Glc:isovitexin 7-O-glucosyltransferase | Barley line Ca33787 | 2.5 ± 0.3 pmol saponarin min⁻¹ mg FW⁻¹ | [2] |

| UDP-Glc:isovitexin 7-O-glucosyltransferase | Barley mutant ant310 (CHI deficient) | 2.7 ± 0.4 pmol saponarin min⁻¹ mg FW⁻¹ | [2] |

Experimental Protocols

Quantification of Saponarin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from established methods for the analysis of flavonoids in barley.

Figure 2: Workflow for Saponarin Quantification by HPLC.

a. Sample Preparation:

-

Harvest young barley leaves and immediately freeze them in liquid nitrogen.

-

Lyophilize the frozen tissue and grind it into a fine powder.

-

Extract a known amount of the powdered tissue (e.g., 100 mg) with a suitable volume of 80% methanol (e.g., 1 mL) by vortexing or sonication for 30 minutes.

-

Centrifuge the extract at 13,000 x g for 10 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A typical gradient would be to start with a low percentage of B, gradually increase it to elute the compounds, and then return to the initial conditions for re-equilibration. For example: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-90% B; 30-35 min, 90% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 325 nm.[1]

-

Injection Volume: 10-20 µL.

c. Quantification:

-

Prepare a series of standard solutions of pure saponarin in methanol at known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Quantify the saponarin content in the barley extracts by comparing their peak areas to the calibration curve.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the transcript levels of saponarin biosynthesis genes.

a. RNA Extraction and cDNA Synthesis:

-

Extract total RNA from barley leaf tissue using a commercial kit or a TRIzol-based method.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer and gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcription kit with oligo(dT) or random primers.

b. qRT-PCR:

-

Design gene-specific primers for the target genes (HvCHS1, HvCHI, HvOGT1) and a suitable reference gene (e.g., actin or ubiquitin) for normalization.

-

Prepare the qRT-PCR reaction mixture containing cDNA, primers, and a SYBR Green-based master mix.

-

Perform the qRT-PCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the results using the comparative Cq (ΔΔCq) method to determine the relative expression levels of the target genes.

Figure 3: Workflow for qRT-PCR Analysis of Gene Expression.

Recombinant Enzyme Expression and Characterization

This section provides a general framework for the heterologous expression and biochemical characterization of the key enzymes in the saponarin pathway. Specific conditions may need to be optimized for each enzyme.

a. Recombinant Protein Expression and Purification:

-

Clone the coding sequences of HvCHS1, HvCHI, and HvOGT1 into an E. coli expression vector (e.g., pET vector) with a purification tag (e.g., His-tag).

-

Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG and optimize expression conditions (temperature, time) to obtain soluble protein.

-

Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Assess the purity and size of the protein by SDS-PAGE.

b. Enzyme Activity Assays:

-

Chalcone Synthase (CHS) Assay:

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), dithiothreitol (DTT), 4-coumaroyl-CoA, and the purified recombinant HvCHS.

-

Initiate the reaction by adding malonyl-CoA.

-

Monitor the formation of naringenin chalcone by measuring the increase in absorbance at 370 nm.

-

For kinetic analysis, vary the concentration of one substrate while keeping the others saturated.

-

-

Chalcone Isomerase (CHI) Assay:

-

Prepare a reaction mixture containing potassium phosphate buffer (pH 7.5), naringenin chalcone (substrate), and the purified recombinant HvCHI.

-

Monitor the decrease in absorbance of naringenin chalcone at 370 nm or the formation of naringenin at a different wavelength after separation by HPLC.

-

For kinetic analysis, vary the concentration of naringenin chalcone.

-

-

UDP-Glc:isovitexin 7-O-glucosyltransferase (OGT) Assay:

-

Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), isovitexin, UDP-glucose, and the purified recombinant HvOGT1.

-

Incubate the reaction at 30°C for a defined period.

-

Stop the reaction and analyze the formation of saponarin by HPLC.

-

Alternatively, a coupled enzyme assay that measures the release of UDP can be used for continuous monitoring.

-

For kinetic analysis, vary the concentration of isovitexin or UDP-glucose.

-

Conclusion

The biosynthesis of saponarin in barley is a well-defined pathway for its initial and final steps, with a notable knowledge gap in the conversion of naringenin to isovitexin. The protocols provided in this guide offer a robust framework for researchers to quantify saponarin, analyze the expression of its biosynthetic genes, and characterize the key enzymes involved. Further research, particularly focusing on the identification and characterization of the flavanone 2-hydroxylase and C-glucosyltransferase in barley, will be crucial for a complete understanding of this important metabolic pathway and for enabling its targeted engineering for enhanced production of valuable bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. Flavonoid Biosynthesis in Barley Primary Leaves Requires the Presence of the Vacuole and Controls the Activity of Vacuolar Flavonoid Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and Characterization of Chalcone Isomerase Genes Involved in Flavonoid Production in Dracaena cambodiana - PMC [pmc.ncbi.nlm.nih.gov]

Saponarin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponarin, a flavone glycoside found predominantly in young barley leaves and other plant sources, has garnered significant scientific interest for its diverse pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of saponarin. Detailed experimental protocols for key assays are provided to facilitate further research and development. Furthermore, this document includes visualizations of pertinent biological pathways and experimental workflows to enhance understanding of its mechanism of action.

Chemical Structure and Identification

Saponarin is chemically known as apigenin-6-C-glucosyl-7-O-glucoside. It is a di-glycosyl flavone, meaning it has two glucose molecules attached to a flavone backbone.[1][2]

Table 1: Chemical Identifiers for Saponarin

| Identifier | Value | Source |

| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [3][4] |

| Molecular Formula | C27H30O15 | [3][5] |

| Canonical SMILES | C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O | [4] |

| CAS Number | 20310-89-8 | [3][5] |

Physicochemical Properties

Saponarin is a yellow powder with specific physical and chemical characteristics that are crucial for its handling, formulation, and biological activity.[6]

Table 2: Physicochemical Properties of Saponarin

| Property | Value | Source |

| Molecular Weight | 594.52 g/mol | [3][6] |

| Melting Point | 228°C (decomposition) | [7][8] |

| Boiling Point (Predicted) | 919.5 ± 65.0 °C | [7] |

| Density (Predicted) | 1.723 ± 0.06 g/cm³ | [7] |

| Solubility | Sparingly soluble in methanol and water. Soluble in DMSO. | [7][9][10] |

| XLogP3 | -1.6 | [5] |

Biological Activities and Signaling Pathways

Saponarin exhibits a range of biological activities, with its anti-inflammatory and antioxidant properties being the most extensively studied.[1][11] It has been shown to modulate key signaling pathways involved in inflammation and cellular stress responses.

Anti-inflammatory Effects

Saponarin has demonstrated significant anti-inflammatory effects in various in vitro models.[12] It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[13][14]

The anti-inflammatory action of saponarin is mediated, in part, through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11][15] Specifically, saponarin has been shown to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK in RAW 264.7 cells.[12][16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. In vitro culture conditions to study keratinocyte differentiation using the HaCaT cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. benchchem.com [benchchem.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

The Role of Saponarin in Plant Defense Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponarin, a flavone glycoside predominantly found in young barley leaves, plays a significant role in the intricate defense network of plants. This technical guide provides a comprehensive overview of the current understanding of saponarin's function in protecting plants against a variety of biotic and abiotic stressors. We delve into the biosynthesis of saponarin, its accumulation in response to environmental cues, and its direct and indirect defensive activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved in the study of this important secondary metabolite.

Introduction

Plants, being sessile organisms, have evolved a sophisticated chemical arsenal to defend themselves against a myriad of environmental threats, including pathogens, herbivores, and abiotic pressures such as drought and UV radiation. Among the vast array of secondary metabolites, flavonoids constitute a major class of compounds with diverse protective functions. Saponarin (apigenin-6-C-glucosyl-7-O-glucoside) is a notable flavone glycoside that has garnered increasing attention for its role in plant defense and its potential applications in human health.[1][2]

This guide aims to provide an in-depth technical resource for researchers and professionals working in plant science and drug development. We will explore the multifaceted role of saponarin in plant defense, from its chemical properties and biosynthesis to its mechanisms of action against various stressors.

Saponarin: Structure and Biosynthesis

Saponarin is a di-C-glycosyl-O-glycosyl flavone.[3] Its biosynthesis originates from the general phenylpropanoid pathway. The process begins with the condensation of malonyl-CoA and 4-coumaroyl-CoA, catalyzed by chalcone synthase (CHS), to form naringenin chalcone. This is subsequently isomerized to naringenin by chalcone isomerase (CHI).[3][4] The subsequent steps leading to the formation of the isovitexin backbone are not yet fully elucidated. The final step involves the glycosylation of isovitexin at the 7-O position by a UDP-Glc:flavone-7-O-glycosyltransferase (OGT) to produce saponarin.[3][4]

Quantitative Data on Saponarin Accumulation and Efficacy

The concentration of saponarin in plants is highly variable and influenced by species, tissue type, developmental stage, and environmental conditions.[1] Abiotic and biotic stresses are known to significantly enhance its accumulation.[2]

Saponarin Content in Various Plant Species

| Plant Species | Tissue | Saponarin Content | Reference |

| Hordeum vulgare (Barley) | Young Leaves | ~1143 mg/100g | [1] |

| Triticum monococcum | Foliage | Allelochemically active concentrations | [5] |

| Hibiscus syriacus | Flowers | Major flavonoid component | [2] |

| Phalaenopsis hybrids | Fresh Flowers | Substantial amounts | [2] |

| Gypsophila trichotoma | - | High accumulation | [6] |

Impact of Abiotic Stress on Saponarin Levels in Barley

| Stress Factor | Condition | Change in Saponarin Content | Reference |

| Drought | 1-2 days of dehydration | Enhanced accumulation | [1] |

| Temperature | Low or high temperatures | Significant effect on biosynthetic gene expression | [7] |

| UV-B Radiation | Exposure | Increased accumulation | [8] |

| Light Intensity | High light | Increased accumulation | [9] |

Efficacy Against Biotic Stressors

Direct quantitative data on the efficacy of purified saponarin against a wide range of pathogens and herbivores is limited. However, studies on saponin-rich extracts and related flavonoids provide valuable insights. Saponarin has been identified as an allelochemical that reduces the survival of the cereal aphid Sitobion avenae.[5] General studies on saponins have demonstrated their insecticidal and antifeedant properties.[10][11]

| Organism | Compound/Extract | Efficacy Metric | Value | Reference |

| Sitobion avenae (Cereal Aphid) | Saponarin | Reduced survival | Activity was density-dependent | [5] |

| Various Bacteria | Saponin-rich extracts | MIC | 8–128 µg/mL | [4] |

| Candida albicans | Saponins-rich extract | MIC | 6.4 µg/mL | [12] |

| Spodoptera frugiperda | Tea saponin & matrine mixture | LC50 (96 hours) | 56.561 mg/mL | [13][14] |

Note: MIC (Minimum Inhibitory Concentration), LC50 (Lethal Concentration, 50%). The data for bacteria, fungi, and Spodoptera frugiperda are for general saponin extracts and not specifically for purified saponarin.

Signaling Pathways in Saponarin-Mediated Defense

The accumulation of saponarin in response to stress is a tightly regulated process involving complex signaling networks. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating plant defense responses.[15][16][17] The biosynthesis of flavonoids, including saponarin, is controlled by the interplay of various transcription factors, primarily from the MYB and bHLH families.[18][19][20]

Experimental Protocols

Extraction of Saponarin from Barley Leaves

This protocol is adapted from methods described for flavonoid extraction from barley.[6][21][22]

-

Sample Preparation: Harvest young barley leaves and immediately freeze them in liquid nitrogen. Lyophilize the frozen tissue and grind it into a fine powder.

-

Extraction: Suspend the powdered tissue in 80% methanol (1:10 w/v).

-

Sonication: Sonicate the mixture for 30 minutes in a water bath at room temperature.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes.

-

Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

-

Pooling and Filtration: Pool the supernatants and filter through a 0.45 µm syringe filter.

-

Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Storage: Store the dried extract at -20°C until further analysis.

Quantification of Saponarin by HPLC-UV

This protocol is a general guideline for the quantification of flavonoids.[23]

-

Standard Preparation: Prepare a stock solution of purified saponarin standard in methanol. Create a series of dilutions to generate a standard curve.

-

Sample Preparation: Re-dissolve the dried plant extract in a known volume of methanol.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) acetonitrile.

-

Gradient Program: A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detector at a wavelength of approximately 330 nm.

-

-

Analysis: Run the standards and samples. Identify the saponarin peak based on the retention time of the standard. Quantify the amount of saponarin in the samples by comparing the peak area to the standard curve.

In Vitro Antifungal Bioassay (Broth Microdilution Method)

This is a general protocol for assessing antifungal activity.[4][24]

-

Fungal Culture: Grow the target fungal species in a suitable liquid medium (e.g., Potato Dextrose Broth) to obtain a spore suspension.

-

Sample Preparation: Dissolve the saponarin extract or purified compound in a suitable solvent (e.g., DMSO) to create a stock solution.

-

Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the saponarin solution in the fungal growth medium.

-

Inoculation: Add the fungal spore suspension to each well to a final concentration of approximately 10^4 spores/mL.

-

Controls: Include a positive control (a known antifungal agent), a negative control (medium with solvent), and a growth control (medium with spores only).

-

Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 25-28°C) for 48-72 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of saponarin that visibly inhibits fungal growth.

Experimental Workflow

The study of saponarin's role in plant defense typically follows a multi-step workflow, from stress induction to metabolomic analysis and bioassays.

Conclusion and Future Directions

Saponarin is a key player in the chemical defense strategy of barley and other plants. Its accumulation is a clear response to both biotic and abiotic stresses, and it exhibits direct activity against certain herbivores. While significant progress has been made in understanding its biosynthesis and regulation, several areas warrant further investigation. Future research should focus on elucidating the complete biosynthetic pathway, identifying the specific transcription factors that regulate saponarin production in response to different stressors, and generating more extensive quantitative data on its efficacy against a broader range of agronomically important pathogens and pests. A deeper understanding of saponarin's role in plant defense will not only advance our knowledge of plant-environment interactions but may also pave the way for the development of novel, natural-product-based strategies for crop protection and human health applications.

References

- 1. Evaluating plant immunity using mass spectrometry-based metabolomics workflows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mass Spec-Based Metabolomics Workflows to Evaluate Plant Immunity | Technology Networks [technologynetworks.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Antimicrobial activities of saponins from Melanthera elliptica and their synergistic effects with antibiotics against pathogenic phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. archive.sciendo.com [archive.sciendo.com]

- 7. Antimicrobial activity of saponin-containing plants: review - MedCrave online [medcraveonline.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Antimicrobial and antivirulence saponins of Mimusops laurifolia leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Combining tea saponin and matrine botanical insecticides is highly effective against fall armyworm Spodoptera frugiperda - Entomologia Generalis Volume 43 Number 6 — Schweizerbart science publishers [schweizerbart.de]

- 14. researchgate.net [researchgate.net]

- 15. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Jasmonate Signaling: Toward an Integrated View - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of Flavonoid Biosynthesis by the MYB-bHLH-WDR (MBW) Complex in Plants and Its Specific Features in Cereals [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Characterization of plant-derived saponin natural products against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

Saponarin: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Saponarin, a flavone glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, hepatoprotective, and antidiabetic properties. Predominantly found in young green barley leaves (Hordeum vulgare), its presence has been documented in a variety of other plant species, most notably soapwort (Saponaria officinalis), from which its name is derived. This technical guide provides an in-depth exploration of the discovery and history of saponarin, detailing both classical and modern experimental protocols for its isolation and structural elucidation. Furthermore, it presents a comprehensive overview of its biological activities, supported by quantitative data and detailed diagrams of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

The history of saponarin is intrinsically linked to early phytochemical investigations of plants recognized for their detergent properties, particularly Saponaria officinalis (soapwort). While a definitive "discovery" paper pinpointing the exact date and individual researchers who first isolated saponarin remains elusive in currently accessible literature, the etymological connection between "saponarin" and "Saponaria" strongly suggests its initial discovery and naming originated from studies on this plant. Early 20th-century chemical literature contains mentions of saponarin, indicating its discovery likely occurred in the late 19th or early 20th century, a period marked by the burgeoning field of natural product chemistry.[1][2][3][4]

The structural elucidation of saponarin as apigenin-6-C-glucosyl-7-O-glucoside (or isovitexin-7-O-glucoside) was a gradual process, benefiting from the advancements in chemical and spectroscopic techniques throughout the 20th century.[5][6] Initial characterization would have relied on classical methods such as acid hydrolysis to identify the aglycone (apigenin) and the sugar moieties (glucose), coupled with colorimetric reactions and elemental analysis. The advent of spectroscopic methods, particularly Ultraviolet-Visible (UV), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), was pivotal in definitively establishing its complex C- and O-glycosidic structure.[7][8][9]

Natural Occurrence and Biosynthesis

Saponarin is most abundantly found in the young green leaves of barley (Hordeum vulgare), where it can constitute a significant portion of the total flavonoid content.[5][6] Its presence is also well-documented in other plants, including:

-

Strongylodon macrobotrys (Jade vine), where it contributes to the flower's unique color[10]

-

Passiflora species (Passionflower)[10]

-

Gypsophila trichotoma [5]

-

Phalaenopsis hybrids (Moth orchids)[5]

-

Tinospora cordifolia [5]

-

Gentiana piasezkii [5]

The biosynthesis of saponarin follows the general flavonoid pathway, starting from the precursors malonyl-CoA and 4-coumaroyl-CoA.[5][6][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. ukm.my [ukm.my]

- 5. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Saponarin - Wikipedia [en.wikipedia.org]

- 7. dn790006.ca.archive.org [dn790006.ca.archive.org]

- 8. Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aiperodisha.org [aiperodisha.org]

- 10. slideshare.net [slideshare.net]

- 11. wjpsonline.com [wjpsonline.com]

- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

An In-depth Technical Guide to Saponarin and its Aglycone Apigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse group of polyphenolic compounds ubiquitously found in plants, recognized for their significant contributions to human health. Among these, apigenin (4′,5,7-trihydroxyflavone) has garnered substantial attention for its potent anti-inflammatory, antioxidant, and anti-cancer properties. Saponarin, a naturally occurring flavone glycoside, is predominantly found in barley sprouts (Hordeum vulgare L.) and serves as a primary dietary precursor to apigenin.[1] Structurally, saponarin is apigenin-6-C-glucosyl-7-O-glucoside. This technical guide provides a comprehensive overview of the core biochemical and pharmacological aspects of saponarin and apigenin, detailing their mechanisms of action through key signaling pathways. It further presents quantitative biological data, detailed experimental protocols for their study, and visual representations of their molecular interactions to support advanced research and drug development.

Biochemical and Pharmacological Profiles

Apigenin

Apigenin is a well-documented flavonoid that exerts a wide spectrum of biological effects, most notably in the context of oncology.[2] Its primary mechanisms of action involve the modulation of critical cellular signaling pathways that govern cell proliferation, survival, and apoptosis.

Key Pharmacological Activities:

-

Anti-cancer: Induces cell cycle arrest and apoptosis in various cancer cell lines.[2][3]

-

Anti-inflammatory: Inhibits pro-inflammatory mediators.

-

Antioxidant: Scavenges free radicals and reduces oxidative stress.

Mechanisms of Action & Signaling Pathways:

2.1.1 PI3K/Akt/mTOR Pathway Inhibition The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[4] Apigenin has been shown to directly inhibit PI3K activity by blocking its ATP-binding site.[4] This initial inhibition prevents the phosphorylation and subsequent activation of Akt. Downstream, the inactivation of Akt leads to the suppression of mTOR, a key protein kinase that promotes protein synthesis and cell growth.[2][5] By disrupting this pathway, apigenin effectively curtails cancer cell proliferation and can induce both apoptosis and autophagy.[2]

Figure 1: Apigenin's inhibition of the PI3K/Akt/mTOR pathway.

2.1.2 Induction of G2/M Cell Cycle Arrest The cell cycle is a tightly regulated process, and its disruption is a key strategy for anti-cancer therapies. Apigenin has been demonstrated to induce cell cycle arrest at the G2/M checkpoint in various cancer cells, including breast and colon carcinoma.[6][7] This arrest is primarily achieved by downregulating the expression and activity of key G2/M transition proteins. Specifically, apigenin reduces the protein levels of Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), which form a complex essential for mitotic entry.[3][7] The resulting inhibition of CDK1 kinase activity prevents cells from progressing from the G2 phase into mitosis, thereby halting proliferation.[6]

Figure 2: Apigenin-induced G2/M cell cycle arrest mechanism.

Saponarin

Saponarin is recognized for its potent antioxidant and anti-inflammatory activities.[1][8] As a glycoside of apigenin, its biological effects are often attributed to its metabolic conversion to apigenin, although saponarin itself demonstrates significant activity.

Key Pharmacological Activities:

-

Anti-inflammatory: Suppresses the expression of pro-inflammatory cytokines and enzymes.[1][9]

-

Antioxidant: Exhibits significant free radical scavenging capabilities.

-

Hepatoprotective: Demonstrates protective effects on liver cells.[10]

Mechanisms of Action & Signaling Pathways:

2.2.1 NF-κB and MAPK Pathway Inhibition In inflammatory responses, the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical. In lipopolysaccharide (LPS)-induced macrophages, saponarin suppresses the activation of NF-κB.[1] It achieves this by inhibiting the phosphorylation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][10] This action prevents the translocation of NF-κB to the nucleus, thereby downregulating the transcription of pro-inflammatory genes such as Interleukin-6 (IL-6) and Cyclooxygenase-2 (COX-2).[1][11] Concurrently, saponarin inhibits the phosphorylation of MAPK signaling molecules, specifically ERK and p38, further contributing to its anti-inflammatory effects.[1][8]

Figure 3: Saponarin's inhibition of NF-κB and MAPK pathways.

Quantitative Biological Data

Table 1: Cytotoxicity of Apigenin in Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |

| MCF-7 | Breast Carcinoma | ~29 (7.8 µg/mL) | 72 |

| MDA-MB-468 | Breast Carcinoma | ~33 (8.9 µg/mL) | 72 |

| SK-BR-3 | Breast Cancer | >50 | 48 |

| SW480 | Colon Carcinoma | <80 | 48 |

| HT-29 | Colon Carcinoma | <80 | 48 |

| Caco-2 | Colon Carcinoma | ~80 | 48 |

| LNCaP | Prostate Cancer | 20-40 | 24 |

| PC-3 | Prostate Cancer | 20-40 | 24 |

| Data compiled from references:[6][7][12] |

Table 2: Anti-inflammatory Activity of Saponarin

This table summarizes the effective concentrations of saponarin required to inhibit key inflammatory mediators.

| Cell Line | Mediator Inhibited | Effective Concentration (µM) | Comments |

| RAW 264.7 | TNF-α, IL-1β, COX-2 | 80 | Significantly inhibited expression in LPS-induced cells.[9][13] |

| RBL-2H3 | TNF-α, IL-4, IL-5, IL-6, IL-13, COX-2 | 40 | Significantly downregulated mRNA expression.[9][13] |

| HaCaT | MDC, TARC, IL-33 | 100 | Significantly inhibited expression in TNF-α/IFN-γ-stimulated cells.[9] |

Table 3: Antioxidant Activity of Saponins

The antioxidant capacity is often measured by the ability of a compound to scavenge stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay | Source/Compound | IC50 / EC50 |

| DPPH Scavenging | Crude Saponin Extract (C. borivilianum) | IC50 = 0.7 mg/mL[14] |

| ABTS Scavenging | Methanol Extract (M. hypoleuca) | IC50 = 3.72 µg/mL[15] |

| ABTS Scavenging | Ethyl Acetate Fraction (M. hypoleuca) | IC50 = 2.10 µg/mL[15] |

| Note: Data for pure saponarin is limited; values often represent extracts rich in saponins. |

Detailed Experimental Protocols

A typical workflow for evaluating the bioactivity of saponarin and apigenin involves extraction from a natural source, followed by a series of in vitro assays to determine cytotoxicity, mechanism of action, and other biological effects.

Figure 4: General experimental workflow for bioactivity assessment.

Protocol 1: Extraction and Purification of Saponarin from Barley Sprouts

This protocol is adapted from methods described for flavonoid extraction from barley seedlings.[16][17][18][19]

-

Homogenization: Homogenize 1g of fresh barley sprouts.

-

Solvent Extraction: Add the homogenized sample to 20 mL of 50-70% aqueous ethanol or methanol.[18][19]

-

Incubation: Incubate the mixture in a shaker at 35-55°C for 4 to 24 hours.[17][18]

-

Centrifugation & Filtration: Centrifuge the extract at ~8,000 rpm for 10 minutes. Collect the supernatant and filter it through a 0.2 µm syringe filter.[18]

-

Concentration: Concentrate the filtrate using a rotary evaporator at 55-60°C to remove the organic solvent.[16][19]

-

Purification (Optional): For higher purity, the crude extract can be subjected to preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC).[16]

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing cytotoxicity based on mitochondrial activity.[20][21][22][23]

-

Cell Seeding: Seed cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of apigenin or saponarin and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[21]

-

Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl) to each well to dissolve the purple formazan crystals.[21]

-

Absorbance Reading: Gently shake the plate and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[21]

Protocol 3: Analysis of Protein Expression (Western Blotting)

This protocol is used to detect changes in the expression of specific proteins, such as CDK1 and Cyclin B1, following treatment.[24][25]

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.

-

SDS-PAGE: Resolve 30 µg of total protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins onto a polyvinylidene fluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-CDK1, anti-Cyclin B1, anti-p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and visualize with an imaging system. Use a loading control like β-actin to ensure equal protein loading.

Protocol 4: Cell Cycle Analysis via Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle.[26][27][28][29]

-

Cell Harvesting: Harvest treated and control cells (approx. 1 x 10⁶ cells) by trypsinization and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[26]

-

Incubation: Incubate the fixed cells at 4°C for at least 30 minutes.

-

Staining: Centrifuge the cells to remove the ethanol. Resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark to allow DNA staining and RNA degradation.[26]

-

Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity, which is proportional to the DNA content, is used to generate a histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases.[28][30]

Conclusion and Future Perspectives

Saponarin and its aglycone apigenin are highly promising natural compounds with significant therapeutic potential, particularly in the fields of oncology and inflammation. Apigenin demonstrates robust anti-cancer activity by targeting fundamental signaling pathways like PI3K/Akt/mTOR and inducing cell cycle arrest. Saponarin exhibits potent anti-inflammatory effects through the modulation of the NF-κB and MAPK pathways. The data and protocols presented in this guide offer a solid foundation for researchers to explore these compounds further. Future research should focus on elucidating the in vivo efficacy and bioavailability of saponarin, exploring synergistic combinations with existing chemotherapeutic agents, and conducting clinical trials to translate these preclinical findings into effective therapeutic strategies for human diseases.

References

- 1. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. famecancermuseum.com [famecancermuseum.com]

- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cell-cycle arrest at G2/M and growth inhibition by apigenin in human colon carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Saponarin, a Di-glycosyl Flavone from Barley (Hordeum vulgare L.): An Effective Compound for Plant Defense and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Antioxidant and Cytotoxicity Activities of Saponin and Crude Extracts of Chlorophytum borivilianum - PMC [pmc.ncbi.nlm.nih.gov]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of the extraction procedure for quantitative analysis of saponarin and the artificial light condition for saponarin production from barley sprout -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]

- 18. Variation of Saponarin Content in Barley Sprouts (Hordeum vulgare L.) by Natural Light Shielding: Implication of the Importance of Light Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. texaschildrens.org [texaschildrens.org]

- 21. merckmillipore.com [merckmillipore.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Apigenin combined with cisplatin suppressed the progression of colorectal cancer by targeting the KRT23/Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. Flow cytometry with PI staining | Abcam [abcam.com]

- 29. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

Saponarin and its Derivatives: A Technical Guide to their Core Functions and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponarin is a flavone glycoside, specifically apigenin-6-C-glucosyl-7-O-glucoside, predominantly found in sources like young green barley leaves.[1][2] This compound, along with a broader class of structurally diverse saponins, is gaining significant attention in the scientific community for its wide range of pharmacological activities. Saponins, which are glycosides of triterpenoids or steroids, have been staples in traditional medicine and are now being investigated for their potential in modern therapeutics.[3][4][5] Their amphiphilic nature, consisting of a hydrophobic aglycone and hydrophilic sugar moieties, is key to their biological activities.[5][6] This technical guide provides an in-depth overview of the functions of saponarin and its derivatives, focusing on their molecular mechanisms, supported by quantitative data, experimental protocols, and pathway visualizations. The primary focus will be on the well-documented activities of saponarin, which serves as a prime example of the therapeutic potential of this class of compounds.

Core Functions and Biological Activities

Saponarin exhibits a multitude of biological effects, including anti-inflammatory, anti-allergic, hepatoprotective, antioxidant, and neuroprotective properties.[1][7][8] These functions are underpinned by its ability to modulate key cellular signaling pathways.

Anti-inflammatory and Anti-allergic Effects

Saponarin has demonstrated significant anti-inflammatory and anti-allergic properties by inhibiting the production of pro-inflammatory mediators and modulating the signaling pathways that govern inflammatory responses.[1][2][9][10]

Quantitative Data on Anti-inflammatory and Anti-allergic Effects of Saponarin

| Cell Line | Inducing Agent | Saponarin Concentration | Observed Effect | Reference |

| RAW 264.7 (murine macrophages) | Lipopolysaccharide (LPS) | 80 μM | Significant inhibition of IL-1β, IL-6, iNOS, and COX-2 expression. Inhibition of ERK and p38 phosphorylation. | [1][9] |

| RBL-2H3 (rat basophilic leukemia) | DNP-IgE and DNP-BSA | 40 μM | Significant inhibition of β-hexosaminidase degranulation. Inhibition of Syk, PLCγ1, ERK, JNK, and p38 phosphorylation. Downregulation of TNF-α, IL-4, IL-5, IL-6, IL-13, and COX-2 expression. | [1][9] |

| HaCaT (human keratinocytes) | TNF-α and IFN-γ | 100 μM | Significant inhibition of MDC, TARC, IL-33, and TSLP expression. Inhibition of ERK, p38, and STAT1 phosphorylation. | [1][9] |

Signaling Pathways in Inflammation and Allergy

Saponarin exerts its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[8][10][11] In LPS-stimulated macrophages, saponarin suppresses the phosphorylation of ERK and p38, which are key kinases in the MAPK cascade that lead to the expression of inflammatory cytokines.[9][10] It also inhibits the activation of NF-κB by preventing its nuclear translocation and the phosphorylation of its inhibitory subunit, IκBα.[10]

In the context of allergic responses in RBL-2H3 cells, saponarin inhibits the phosphorylation of Syk and PLCγ1, upstream signaling molecules that activate the MAPK pathway, leading to the degranulation of mast cells and the release of allergic mediators.[1][9]

Hepatoprotective and Antioxidant Functions

Saponarin has shown significant hepatoprotective effects against toxin-induced liver damage, largely attributed to its potent antioxidant properties.[7][12][13]

Quantitative Data on Hepatoprotective Effects of Saponarin

| Model | Toxin | Saponarin Dose | Key Findings | Reference |

| Isolated Rat Hepatocytes | Paracetamol (100 μmol) | 0.006-60 μg/mL | Concentration-dependent increase in cell viability and GSH levels; decrease in LDH leakage and MDA quantity. | [7][12] |

| Rats | Paracetamol (600 mg/kg, i.p.) | 80 mg/kg (oral, 7 days) | Significant increase in antioxidant defense system and GSH levels; decrease in lipid peroxidation. | [12] |

| Rats | Cocaine (40 mg/kg, i.p.) | 80 mg/kg (oral, 3 days) | Significant increase in GSH levels (82%), CAT activity (79%), SOD activity (17%), and GPx activity (58%); significant decrease in TBARS levels (16%). | [13] |

Experimental Protocol: In Vitro Hepatoprotection Assay

-

Hepatocyte Isolation : Isolate hepatocytes from rats via collagenase perfusion.

-

Cell Culture : Culture the isolated hepatocytes in an appropriate medium.

-

Pre-incubation : Pre-incubate the hepatocytes with varying concentrations of saponarin (e.g., 0.006 to 60 μg/mL) for 30 minutes.[7]

-

Toxin Induction : Induce hepatotoxicity by adding a toxin such as paracetamol (100 μmol) and incubate for one hour.[7]

-

Assessment of Hepatotoxicity : Measure cell viability (e.g., using MTT assay), lactate dehydrogenase (LDH) leakage into the medium, cellular levels of reduced glutathione (GSH), and malondialdehyde (MDA) as a marker of lipid peroxidation.[7]

Neuroprotective Activities

Saponins, as a class, have demonstrated significant neuroprotective effects in various models of neurological disorders.[3][4] Their mechanisms of action are multifaceted and include antioxidant effects, anti-inflammatory actions, modulation of neurotransmitters, and anti-apoptotic effects.[3][4] While specific data on saponarin's neuroprotective effects are less detailed than for its other functions, the general properties of saponins suggest its potential in this area. For instance, total steroid saponins have been shown to exert neuroprotection in ischemia-reperfusion injury models by inhibiting oxidative stress and the NF-κB and ERK 1/2 signaling pathways.[14] Dammarane-type saponins from Panax notoginseng have also shown neuroprotective effects against glutamate-induced cell damage.[15]

Anti-Diabetic Properties

Dietary saponins are recognized for their potential in managing diabetes mellitus.[16][17] They can regulate various signaling pathways involved in glucose metabolism, such as IRS-1/PI3K/Akt, AMPK, and Nrf2/ARE.[16] Saponins can improve insulin sensitivity, stimulate insulin secretion, and inhibit glucose absorption.[18][19] Although comprehensive studies on saponarin's anti-diabetic effects are emerging, its known antioxidant and anti-inflammatory properties suggest it could be beneficial in mitigating diabetic complications.

Anti-Cancer Potential

Saponins have been investigated for their anti-cancer properties, which include inducing cell cycle arrest, apoptosis, and autophagy, as well as inhibiting tumor cell invasion.[20][21] Their mechanisms can involve interaction with cell membrane cholesterol, leading to cytotoxicity in cancer cells.[22] While saponins show promise, no saponin-based anticancer drugs have yet been approved by the FDA, indicating a need for further research to address challenges such as toxicity and drug-likeness.[20][21]

Experimental Methodologies

Extraction and Isolation of Saponarin and Saponins

The extraction and isolation of saponins from plant materials typically involve the use of alcohols (methanol, ethanol) or water-alcohol mixtures.[23] A defatting step with non-polar solvents like hexane may be performed initially.[23] Crude saponins can then be precipitated using solvents like acetone or ether.[23] Further purification can be achieved through techniques such as recrystallization.[23]

General Protocol for Saponin Extraction

-

Drying and Grinding : Dry the plant material and grind it into a fine powder.

-

Defatting (Optional) : Extract the powdered material with a non-polar solvent (e.g., n-hexane) to remove lipids.

-

Extraction : Extract the defatted material with an alcohol or a water-alcohol mixture (e.g., 70% ethanol) at room temperature or with gentle heating.

-

Filtration and Concentration : Filter the extract to remove solid plant debris and concentrate the filtrate under reduced pressure.

-

Precipitation : Add the concentrated extract to a large volume of a non-polar solvent like acetone or ether to precipitate the crude saponins.

-

Purification : Further purify the crude saponin mixture using chromatographic techniques.

Conclusion and Future Directions

Saponarin and its related saponin derivatives represent a promising class of natural compounds with a broad spectrum of therapeutic activities. Their well-defined roles in modulating key signaling pathways, particularly the MAPK and NF-κB pathways, provide a solid foundation for their development as anti-inflammatory, anti-allergic, and hepatoprotective agents. The antioxidant properties of these compounds also contribute significantly to their protective effects. While their potential in neuroprotection, diabetes management, and cancer therapy is evident, further research is required to elucidate the specific mechanisms of action of individual saponin derivatives and to optimize their pharmacological profiles for clinical applications. Overcoming challenges related to bioavailability, potential toxicity, and standardization will be crucial for the successful translation of these natural products into effective therapeutic agents.

References

- 1. Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Saponarin, a Di-glycosyl Flavone from Barley (Hordeum vulgare L.): An Effective Compound for Plant Defense and Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection by saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Saponin Synthesis and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Hepatoprotective and Antioxidant Effects of Saponarin, Isolated from Gypsophila trichotoma Wend. on Paracetamol-Induced Liver Damage in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anti-Inflammatory and Anti-Allergic Effects of Saponarin and Its Impact on Signaling Pathways of RAW 264.7, RBL-2H3, and HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Saponarin from barley sprouts inhibits NF-κB and MAPK on LPS-induced RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Critical review on anti-inflammation effects of saponins and their molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hepatoprotective and antioxidant effects of saponarin, isolated from Gypsophila trichotoma Wend. on paracetamol-induced liver damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepatoprotective effects of saponarin, isolated from Gypsophila trichotoma Wend. on cocaine-induced oxidative stress in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Neuroprotective effects of total steroid saponins on cerebral ischemia injuries in an animal model of focal ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effects of Dammarane-Type Saponins from Panax notoginseng on Glutamate-Induced Cell Damage in PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New insights into anti-diabetes effects and molecular mechanisms of dietary saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Saponins: Anti-diabetic principles from medicinal plants - A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. Saponins in Cancer Treatment: Current Progress and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Recent advances in the anti-tumor activities of saponins through cholesterol regulation [frontiersin.org]

- 23. US6355816B1 - Process for isolating saponins from soybean-derived materials - Google Patents [patents.google.com]

Saponarin: A Technical Guide to Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saponarin is a flavone glucoside, specifically apigenin-6-C-glucosyl-7-O-glucoside, predominantly found in young green barley leaves (Hordeum vulgare L.)[1][2][3]. It is also present in other plant species such as Saponaria officinalis[4]. As a naturally occurring flavonoid, saponarin has garnered significant interest for its diverse pharmacological properties, including antioxidant, anti-inflammatory, hepatoprotective, and anti-diabetic effects[2][3]. This technical guide provides an in-depth overview of the current scientific evidence supporting the potential therapeutic applications of saponarin, with a focus on its mechanisms of action, quantitative efficacy, and the experimental models used for its evaluation. While research is promising, it is important to note that many studies are preclinical, and further clinical trials are necessary to validate these findings in humans[2].

Anti-inflammatory and Anti-allergic Applications

Saponarin has demonstrated significant anti-inflammatory and anti-allergic properties in various in vitro models. Its mechanism of action primarily involves the downregulation of pro-inflammatory mediators and the inhibition of key signaling pathways.

Mechanism of Action

Saponarin exerts its anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, saponarin has been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and cyclooxygenase-2 (COX-2)[1][5]. This suppression is linked to its ability to inhibit the activation of the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) signaling pathways[1][2]. Specifically, saponarin has been observed to reduce the phosphorylation of extracellular signal-regulated kinase (ERK) and p38, key components of the MAPK pathway[1][5].

In the context of allergic reactions, saponarin has been shown to inhibit the degranulation of mast cells. In dinitrophenyl-immunoglobulin E (DNP-IgE) and dinitrophenyl-bovine serum albumin (DNP-BSA) stimulated RBL-2H3 rat basophilic leukemia cells, saponarin inhibited the release of β-hexosaminidase and the expression of inflammatory mediators such as TNF-α, IL-4, IL-5, IL-6, and IL-13[5]. This is achieved by inhibiting the phosphorylation of signaling molecules like spleen tyrosine kinase (Syk) and phospholipase Cγ1 (PLCγ1)[5].

Quantitative Data: Anti-inflammatory and Anti-allergic Effects

| Model System | Inducer | Saponarin Concentration | Effect | Reference |

| RAW 264.7 macrophages | LPS | 80 µM | Significantly inhibited the expression of TNF-α, IL-1β, and COX-2. | [5] |

| RAW 264.7 macrophages | LPS | 80 µM | Inhibited the phosphorylation of ERK and p38. | [5] |

| RBL-2H3 cells | DNP-IgE/DNP-BSA | 40 µM | Significantly inhibited the expression of TNF-α, IL-4, IL-5, IL-6, IL-13, and COX-2. | [5] |

| RBL-2H3 cells | DNP-IgE/DNP-BSA | 40 µM | Inhibited the phosphorylation of Syk, PLCγ1, ERK, JNK, and p38. | [5] |

| HaCaT keratinocytes | TNF-α/IFN-γ | 100 µM | Significantly inhibited the expression of chemokines (MDC, TARC) and cytokines (IL-33, TSLP). | [5] |

| HaCaT keratinocytes | TNF-α/IFN-γ | 100 µM | Inhibited the phosphorylation of ERK, p38, and STAT1. | [5] |

Experimental Protocols

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages Murine macrophage RAW 264.7 cells are cultured in a suitable medium. To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS). Saponarin, at various concentrations (e.g., 80 µM), is added to the cell culture prior to or concurrently with LPS stimulation. After a 24-hour incubation period, the cell supernatant is collected to measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) using enzyme-linked immunosorbent assay (ELISA) kits. Cell lysates are prepared to determine the expression and phosphorylation status of key signaling proteins (e.g., NF-κB, IκBα, ERK, p38) via Western blotting[1][5].

In Vitro Anti-allergic Assay in RBL-2H3 Cells Rat basophilic leukemia RBL-2H3 cells are sensitized with DNP-IgE. Following sensitization, the cells are treated with various concentrations of saponarin (e.g., 40 µM) before being challenged with the antigen DNP-BSA to induce degranulation. The extent of degranulation is quantified by measuring the activity of β-hexosaminidase released into the supernatant. The expression of inflammatory mediators is assessed by quantitative real-time PCR (qRT-PCR) or ELISA[5].

Signaling Pathway Visualization

Caption: Saponarin's anti-inflammatory mechanism via MAPK and NF-κB pathways.

Antioxidant Properties

Saponarin is a potent antioxidant, capable of mitigating oxidative stress through various mechanisms. This activity is crucial as oxidative damage is implicated in the pathophysiology of numerous chronic diseases.

Mechanism of Action

Saponarin's antioxidant activity is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. It effectively inhibits the formation of malonaldehyde (MA), a marker of lipid peroxidation, from various lipids subjected to oxidative stress by UV light or Fenton's reagent [].

Quantitative Data: Antioxidant Effects

| Assay | Lipid Substrate | Saponarin Concentration | Effect | Reference |

| Malonaldehyde (MA) Formation | Squalene (UV irradiation) | 2 µmol/mL | Almost 100% inhibition of MA formation. | [] |

| Malonaldehyde (MA) Formation | Octadecatetraenoic acid (ODTA) | 15 µmol/mL | 60% inhibition of MA formation. | [] |

| Malonaldehyde (MA) Formation | Eicosapentaenoic acid (EPA) | 15 µmol/mL | 50% inhibition of MA formation. | [] |

| Malonaldehyde (MA) Formation | Docosahexaenoic acid (DHA) | 15 µmol/mL | 43% inhibition of MA formation. | [] |

| In vivo antioxidant activity | Cocaine-induced hepatotoxicity in rats | 80 mg/kg (p.o.) | Increased levels of GSH and antioxidant enzymes (CAT, SOD, GPx). | [5] |

| In vitro antioxidant activity | Paracetamol-induced hepatotoxicity in rat hepatocytes | 60-0.006 µg/mL | Increased cell antioxidant defense and GSH levels, decreased lipid peroxidation. | [6] |

Experimental Protocols

DPPH Radical Scavenging Assay The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound. A solution of DPPH in methanol is prepared, which has a deep violet color. Saponarin, at various concentrations, is added to the DPPH solution. The ability of saponarin to donate a hydrogen atom to the DPPH radical results in the reduction of DPPH to a colorless compound, which is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm. The percentage of scavenging activity is then calculated[7].

Lipid Peroxidation Assay (Malonaldehyde Formation) Lipid substrates such as squalene or fatty acid ethyl esters are subjected to oxidative stress, for instance, by UV irradiation or Fenton's reagent, to induce lipid peroxidation. Saponarin is added to the reaction mixture at different concentrations. The extent of lipid peroxidation is determined by measuring the formation of malonaldehyde (MA), a secondary product of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay. The reduction in MA formation in the presence of saponarin indicates its inhibitory effect on lipid peroxidation [].

Anti-diabetic Potential

Saponarin has shown promise as an anti-diabetic agent by modulating glucose metabolism in both in vitro and in vivo models. Its effects are primarily mediated through the activation of a key metabolic regulator, AMP-activated protein kinase (AMPK).

Mechanism of Action

Saponarin activates AMPK in a calcium-dependent manner, which in turn regulates both gluconeogenesis and glucose uptake[8][9]. In hepatocytes (HepG2 cells), activated AMPK phosphorylates and inhibits the nuclear translocation of CREB-regulated transcription coactivator 2 (CRTC2) and histone deacetylase 5 (HDAC5). This leads to the suppression of the transcription of key gluconeogenic genes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase), thereby reducing glucose production[8][9]. In muscle cells (TE671), AMPK activation enhances glucose uptake by promoting the transcription of glucose transporter 4 (GLUT4)[8][9].

Quantitative Data: Anti-diabetic Effects

| Model System | Saponarin Concentration/Dose | Effect | Reference |

| HepG2 cells | 50-100 µM | Suppressed gluconeogenesis by activating AMPK. | [10] |

| TE671 cells | 50-100 µM | Increased glucose uptake. | [8][9] |